molecular formula C16H16N2O4 B15298668 Cbz-4'-pyridyl-D-Ala CAS No. 37535-54-9

Cbz-4'-pyridyl-D-Ala

Cat. No.: B15298668
CAS No.: 37535-54-9
M. Wt: 300.31 g/mol
InChI Key: OZAKUELEMVNARK-CQSZACIVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-acylbenzotriazoles in the presence of sodium hydride (NaH) to produce N-acylsulfonamides . The Cbz group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of Cbz-4’-pyridyl-D-Ala typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, coupling reactions to introduce the pyridyl group, and subsequent deprotection steps. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production of this compound.

Chemical Reactions Analysis

Types of Reactions

Cbz-4’-pyridyl-D-Ala undergoes various chemical reactions, including:

    Oxidation: The pyridyl group can be oxidized to form N-oxides.

    Reduction: The Cbz group can be removed through catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is commonly used for the removal of the Cbz group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of the free amino acid after removal of the Cbz group.

    Substitution: Formation of substituted derivatives of Cbz-4’-pyridyl-D-Ala.

Scientific Research Applications

Cbz-4’-pyridyl-D-Ala has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of Cbz-4’-pyridyl-D-Ala involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl group can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to the target. The Cbz group serves as a protective group, preventing unwanted side reactions during synthesis.

Comparison with Similar Compounds

Cbz-4’-pyridyl-D-Ala can be compared with other similar compounds, such as:

    Cbz-phenylalanine: Similar in structure but with a phenyl group instead of a pyridyl group.

    Cbz-tryptophan: Contains an indole group, offering different binding properties.

    Cbz-histidine: Features an imidazole group, which can participate in different types of interactions.

The uniqueness of Cbz-4’-pyridyl-D-Ala lies in its pyridyl group, which provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and peptide synthesis.

Properties

CAS No.

37535-54-9

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C16H16N2O4/c19-15(20)14(10-12-6-8-17-9-7-12)18-16(21)22-11-13-4-2-1-3-5-13/h1-9,14H,10-11H2,(H,18,21)(H,19,20)/t14-/m1/s1

InChI Key

OZAKUELEMVNARK-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=NC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=NC=C2)C(=O)O

Origin of Product

United States

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